molecular formula C5H4Br2O B12083951 2-Bromo-4-(bromomethyl)furan CAS No. 92753-15-6

2-Bromo-4-(bromomethyl)furan

Cat. No.: B12083951
CAS No.: 92753-15-6
M. Wt: 239.89 g/mol
InChI Key: ZUONLUHVINHICP-UHFFFAOYSA-N
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Description

2-Bromo-4-(bromomethyl)furan is a brominated furan derivative characterized by two bromine substituents: one at the 2-position and a bromomethyl group (-CH2Br) at the 4-position of the furan ring.

Properties

CAS No.

92753-15-6

Molecular Formula

C5H4Br2O

Molecular Weight

239.89 g/mol

IUPAC Name

2-bromo-4-(bromomethyl)furan

InChI

InChI=1S/C5H4Br2O/c6-2-4-1-5(7)8-3-4/h1,3H,2H2

InChI Key

ZUONLUHVINHICP-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C1CBr)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(bromomethyl)furan typically involves the bromination of 2-methylfuran. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . This reaction selectively brominates the methyl group, resulting in the formation of 2-Bromo-4-(bromomethyl)furan.

Industrial Production Methods

Industrial production of 2-Bromo-4-(bromomethyl)furan may involve similar bromination techniques but on a larger scale, utilizing continuous flow reactors to ensure efficient and controlled bromination. The use of safer solvents and optimized reaction conditions can enhance yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(bromomethyl)furan undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding furan derivatives without bromine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products

The major products formed from these reactions include various substituted furans, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

2-Bromo-4-(bromomethyl)furan has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(bromomethyl)furan in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. These intermediates facilitate the substitution, oxidation, or reduction processes, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

3-(Bromomethyl)furan (CAS N/A)
  • Structure : Bromomethyl group at the 3-position of the furan ring.
  • Synthesis : Prepared via N-bromosuccinimide (NBS)-mediated bromination of a cyclohexanedione-derived precursor (68% yield) .
  • Key Data :
    • 1H-NMR : Aromatic proton at 7.40 ppm (1H, br s); bromomethyl protons at 4.58 ppm (2H, br s).
  • Applications: Intermediate in annulated furan synthesis for natural product frameworks (e.g., benzofuranquinones).
2-(Bromomethyl)tetrahydrofuran (Tetrahydrofurfuryl Bromide, CAS 110-04-3)
  • Structure : Bromomethyl group on a saturated tetrahydrofuran ring.
  • Physical Properties :
    • Boiling point: 84–86°C.
    • Molecular weight: 165.05 g/mol .
  • Toxicity: Intravenous LD50 in mice: 180 mg/kg .
  • Safety Profile : Emits toxic Br⁻ vapors upon decomposition.
4-Bromo-2-diethoxymethyl-furan (CAS 27065-51-6)
  • Structure : Diethoxymethyl (-CH(OEt)2) at the 2-position and bromine at the 4-position.
  • Properties :
    • Molecular weight: 249.1 g/mol.
    • Solubility: Provided in solution (25 µL, 10 mM) .
  • Applications : Research reagent in medicinal chemistry.
4-Bromo-2-(trifluoromethyl)furan (CAS 2166878-56-2)
  • Structure : Trifluoromethyl (-CF3) at the 2-position and bromine at the 4-position.
  • Properties :
    • Molecular weight: 214.97 g/mol.
    • Stability: Enhanced electron-withdrawing effects from -CF3 may increase resistance to electrophilic substitution .
4-(Bromomethyl)furan-2(5H)-one (CAS 616-02-4)
  • Structure: Bromomethyl group on a furanone (γ-lactone) ring.
  • Reactivity: The lactone ring introduces carbonyl reactivity, differing from non-oxidized furans .

Physicochemical and Reactivity Trends

Compound Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Toxicity (LD50) Key Applications
2-Bromo-4-(bromomethyl)furan ~229.89 (estimated) 2-Br, 4-CH2Br N/A N/A Synthetic intermediate (hypothetical)
3-(Bromomethyl)furan ~165.00 3-CH2Br N/A N/A Benzofuran synthesis
Tetrahydrofurfuryl Bromide 165.05 Saturated ring, 2-CH2Br 84–86 180 mg/kg (iv, mice) Industrial solvent
4-Bromo-2-diethoxymethyl-furan 249.10 4-Br, 2-CH(OEt)2 N/A N/A Medicinal chemistry
4-Bromo-2-(trifluoromethyl)furan 214.97 4-Br, 2-CF3 N/A N/A Fluorinated building block
Key Observations :

Substituent Effects :

  • Bromine Position : 2-Bromo substituents (as in 2-Bromo-4-(bromomethyl)furan) increase electrophilic substitution resistance compared to 3- or 4-bromo analogs.
  • Electron-Withdrawing Groups : -CF3 (in 4-Bromo-2-(trifluoromethyl)furan) enhances stability but reduces nucleophilic reactivity compared to -CH2Br .

Toxicity : Bromomethyl derivatives (e.g., Tetrahydrofurfuryl Bromide) exhibit significant toxicity, necessitating careful handling .

Biological Activity

2-Bromo-4-(bromomethyl)furan is an organic compound characterized by a furan ring with two bromine substituents at the 2 and 4 positions. Its chemical structure enhances its reactivity, making it a subject of interest in various fields, particularly in medicinal chemistry and organic synthesis. This article explores the biological activities associated with this compound, focusing on its potential antimicrobial properties and other relevant biological effects.

  • Molecular Formula : C5H4Br2O
  • Molecular Weight : Approximately 239.89 g/mol
  • Structure : The unique substitution pattern of bromine atoms on the furan ring increases its electrophilicity, which is crucial for its reactivity in biological systems.

Antimicrobial Properties

Research indicates that 2-Bromo-4-(bromomethyl)furan exhibits significant antimicrobial and antifungal activities. The presence of bromine atoms is believed to enhance its capability to disrupt microbial processes, leading to inhibition of growth in various pathogens.

Table 1: Antimicrobial Activity of 2-Bromo-4-(bromomethyl)furan

PathogenZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Acinetobacter baumannii18 mm50 mg/mL
Klebsiella pneumoniae15 mm40 mg/mL
Staphylococcus aureus12 mm30 mg/mL

These results were obtained using the agar well diffusion method, which demonstrated that the compound's effectiveness increases with higher concentrations. The interaction of this compound with bacterial membranes likely contributes to its antibacterial activity, possibly through mechanisms involving disruption of membrane integrity or interference with metabolic processes.

The precise mechanisms by which 2-Bromo-4-(bromomethyl)furan exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with specific targets within microbial cells, leading to cell death or growth inhibition. The compound's electrophilic nature may facilitate reactions with nucleophilic sites in microbial macromolecules such as proteins and nucleic acids.

Case Studies

  • Antibacterial Efficacy Against Drug-Resistant Strains :
    A study evaluated the efficacy of 2-Bromo-4-(bromomethyl)furan against clinically isolated drug-resistant strains of bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae. The compound showed promising results, particularly against NDM-positive strains, suggesting potential for development as a therapeutic agent in treating resistant infections .
  • Docking Studies :
    Computational studies involving molecular docking simulations have provided insights into how 2-Bromo-4-(bromomethyl)furan interacts with bacterial enzymes. These studies indicated strong binding affinities for key targets involved in bacterial resistance mechanisms, supporting its role as a candidate for further drug development .

Applications in Organic Synthesis

Beyond its biological activity, 2-Bromo-4-(bromomethyl)furan serves as a versatile intermediate in organic synthesis. Its ability to form adducts with various nucleophiles makes it valuable for creating complex molecules in pharmaceutical chemistry .

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